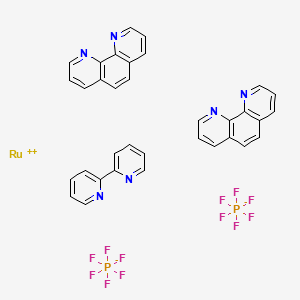![molecular formula C11H14BrFN2O B13906915 6-[3-(1-Azetidinyl)propoxy]-3-bromo-2-fluoropyridine](/img/structure/B13906915.png)
6-[3-(1-Azetidinyl)propoxy]-3-bromo-2-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[3-(1-Azetidinyl)propoxy]-3-bromo-2-fluoropyridine is a synthetic organic compound that features a pyridine ring substituted with bromine, fluorine, and an azetidinyl propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[3-(1-Azetidinyl)propoxy]-3-bromo-2-fluoropyridine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a suitable pyridine derivative with an azetidinyl propoxy group. The reaction conditions often involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-[3-(1-Azetidinyl)propoxy]-3-bromo-2-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-[3-(1-Azetidinyl)propoxy]-3-bromo-2-fluoropyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions involving pyridine derivatives.
Mechanism of Action
The mechanism of action of 6-[3-(1-Azetidinyl)propoxy]-3-bromo-2-fluoropyridine involves its interaction with molecular targets such as enzymes or receptors. The azetidinyl group can enhance the compound’s binding affinity to specific targets, while the bromine and fluorine atoms can modulate its electronic properties, influencing its reactivity and stability .
Comparison with Similar Compounds
- Pyridine, 4-(1-azetidinyl)-3-bromo-
- Pyridazine, 3-(1-azetidinyl)-6-bromo-
Comparison: Compared to similar compounds, 6-[3-(1-Azetidinyl)propoxy]-3-bromo-2-fluoropyridine is unique due to the presence of both bromine and fluorine substituents on the pyridine ring.
Properties
Molecular Formula |
C11H14BrFN2O |
|---|---|
Molecular Weight |
289.14 g/mol |
IUPAC Name |
6-[3-(azetidin-1-yl)propoxy]-3-bromo-2-fluoropyridine |
InChI |
InChI=1S/C11H14BrFN2O/c12-9-3-4-10(14-11(9)13)16-8-2-7-15-5-1-6-15/h3-4H,1-2,5-8H2 |
InChI Key |
MFTFWQMBZJFMIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CCCOC2=NC(=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B13906841.png)
![N,N-diethyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B13906849.png)
![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B13906850.png)




![2-Chloro-7,8-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13906882.png)
![1-[(2R,4S,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13906884.png)
![3-phenylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B13906889.png)




